3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine
Description
Properties
CAS No. |
2102411-42-5 |
|---|---|
Molecular Formula |
C8H2BrF5N2 |
Molecular Weight |
301.01 g/mol |
IUPAC Name |
3-bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H2BrF5N2/c9-6-5(8(12,13)14)15-7-4(11)1-3(10)2-16(6)7/h1-2H |
InChI Key |
KBTNMPPJWXXXSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=C(N2C=C1F)Br)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Temperature: Elevated temperatures are used to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and reduction reactions: These reactions can modify the oxidation state of the compound.
Radical reactions: Functionalization via radical reactions is a common approach.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known heterocyclic compounds suggests possible applications in the development of new drugs targeting various diseases.
Case Studies in Drug Development
- Anticancer Activity : Research indicates that imidazo[1,2-A]pyridine derivatives exhibit significant anticancer properties. The compound's ability to interact with biological targets may lead to the development of novel anticancer therapeutics. A study focusing on related heterocyclic amines found that structural modifications can enhance binding affinity to cancer-related targets .
- Antimicrobial Properties : The compound's potential as an antimicrobial agent is also noteworthy. Similar compounds have shown effectiveness against various bacterial strains, suggesting that 3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine could be explored for antibiotic development .
Agrochemicals
The unique properties of this compound make it a candidate for use in agrochemicals. Its fluorinated structure may enhance the stability and efficacy of pesticides and herbicides.
Research Insights
- Pesticidal Activity : Preliminary studies suggest that fluorinated imidazo compounds can exhibit enhanced pesticidal activity compared to their non-fluorinated counterparts. This is attributed to improved metabolic stability and reduced degradation in environmental conditions .
Materials Science
The incorporation of 3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine into polymer matrices has been explored for developing advanced materials with specific properties.
Applications in Polymer Chemistry
- Fluorinated Polymers : The compound can be utilized to synthesize fluorinated polymers that exhibit superior thermal and chemical resistance. These materials are essential for applications in harsh environments .
Environmental Impact and Safety Concerns
While the applications of 3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine are promising, it is crucial to consider the environmental impact and safety of fluorinated compounds. Studies on similar compounds have raised concerns regarding their persistence in the environment and potential toxicity .
Mechanism of Action
The mechanism of action of 3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Analogues
Biological Activity
3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine is a heterocyclic compound notable for its complex molecular structure, which includes multiple halogen atoms and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
Molecular Characteristics
- Molecular Formula : C_8H_3BrF_5N_2
- Molecular Weight : Approximately 233.01 g/mol
- Structural Features : Incorporates bromine and fluorine atoms along with a trifluoromethyl group, enhancing its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that imidazo[1,2-A]pyridine derivatives, including 3-bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine, exhibit significant biological activity. Key areas of interest include:
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Activity : Studies suggest that certain derivatives can inhibit cell proliferation in cancer cell lines.
The biological activity of 3-bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine may be attributed to its ability to modulate specific biological pathways. Interaction studies have demonstrated its binding affinity to various receptors and enzymes involved in disease processes. For instance:
- 5-HT2A Receptor Modulation : Some derivatives have been identified as potential agents for targeting the 5-HT2A receptor, which plays a role in psychiatric disorders and vascular conditions .
Comparative Analysis with Similar Compounds
The following table compares 3-bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-8-fluoroimidazo[1,2-A]pyridine | Bromine at position 6; Fluorine at position 8 | Lacks trifluoromethyl group |
| 3-Bromo-7-fluoroimidazo[1,2-A]pyridine | Bromine at position 3; Fluorine at position 7 | Different substitution pattern |
| 6-Bromo-8-methylimidazo[1,2-A]pyridine | Bromine at position 6; Methyl group at position 8 | Presence of a methyl group instead of fluorine |
Case Studies and Research Findings
Recent studies have highlighted the biological activity of compounds similar to 3-bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine:
- Anticancer Efficacy : A study demonstrated that derivatives exhibited potent inhibitory effects on MDA-MB-231 triple-negative breast cancer (TNBC) cell lines with an IC50 value significantly lower than traditional chemotherapeutics like 5-Fluorouracil .
- Safety Profile Assessment : In vivo studies have shown favorable safety profiles for related compounds at high doses without significant toxicity .
- Structure–Activity Relationship (SAR) : Extensive SAR studies revealed that modifications to the imidazo[1,2-A]pyridine scaffold can significantly influence biological activity and pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
